N-(3,5-Difluorophenyl)-2,4-difluoroaniline
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Overview
Description
N-(3,5-Difluorophenyl)-2,4-difluoroaniline is an aromatic amine compound characterized by the presence of multiple fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-2,4-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with 2,4-difluorobenzene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups.
Scientific Research Applications
N-(3,5-Difluorophenyl)-2,4-difluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide
- N-(3,5-Difluorophenyl)-2,4-difluorophenol
- N-(3,5-Difluorophenyl)-2,4-difluorobenzaldehyde
Uniqueness
N-(3,5-Difluorophenyl)-2,4-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored properties for specific applications.
Properties
CAS No. |
823802-11-5 |
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Molecular Formula |
C12H7F4N |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2,4-difluoroaniline |
InChI |
InChI=1S/C12H7F4N/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6,17H |
InChI Key |
AUZGWTYTRXFDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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